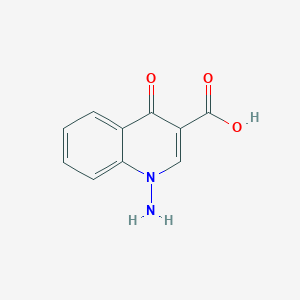
1-Amino-4-oxoquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AOQC is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis of AOQC has been achieved using a variety of methods, and its mechanism of action has been explored in detail.
Wirkmechanismus
The mechanism of action of AOQC is not well understood, but it is thought to involve the inhibition of enzymes involved in key metabolic pathways. For example, AOQC has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. This inhibition can lead to the disruption of DNA synthesis and cell division, making AOQC a potential anticancer agent.
Biochemische Und Physiologische Effekte
AOQC has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. It has also been found to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AOQC in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on AOQC, including:
1. Further studies to elucidate the mechanism of action of AOQC, which could lead to the development of more effective drugs.
2. Studies to explore the potential use of AOQC in the treatment of other diseases, such as neurodegenerative diseases.
3. Studies to optimize the synthesis of AOQC, which could lead to more efficient and cost-effective production methods.
4. Studies to explore the potential use of AOQC in combination with other drugs, which could lead to synergistic effects and improved treatment outcomes.
In conclusion, AOQC is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Synthesemethoden
AOQC can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using a variety of techniques, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
AOQC has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Eigenschaften
CAS-Nummer |
135261-77-7 |
|---|---|
Produktname |
1-Amino-4-oxoquinoline-3-carboxylic acid |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
1-amino-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15) |
InChI-Schlüssel |
HWWAMQNWBBVENP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Synonyme |
3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



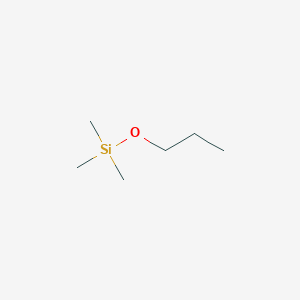
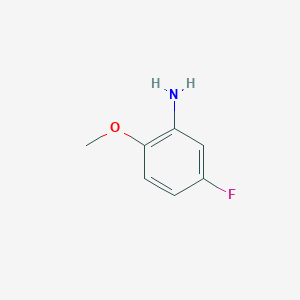
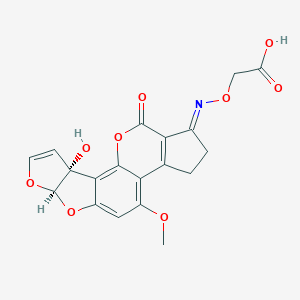
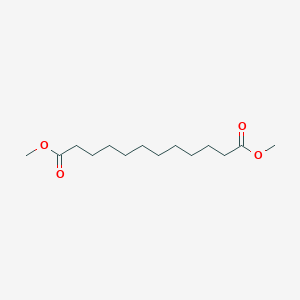
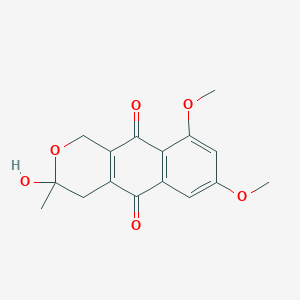
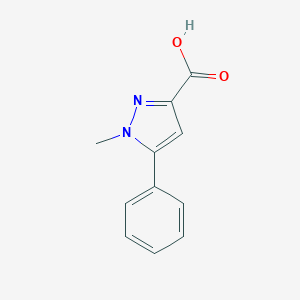
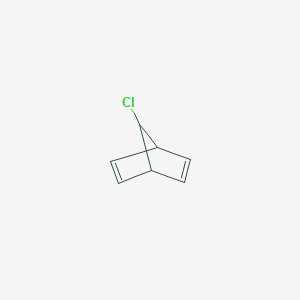
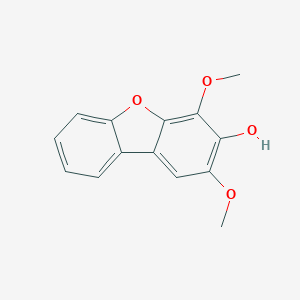
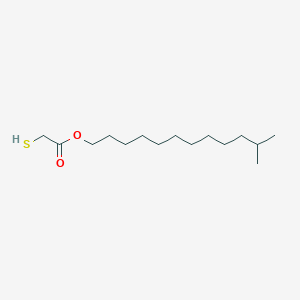
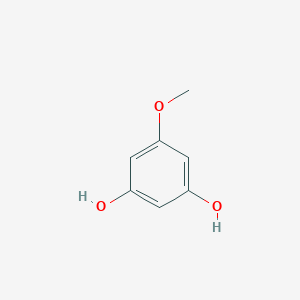
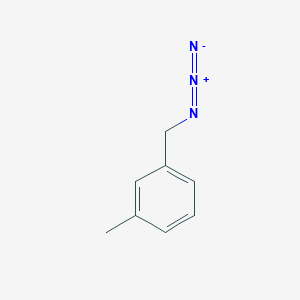
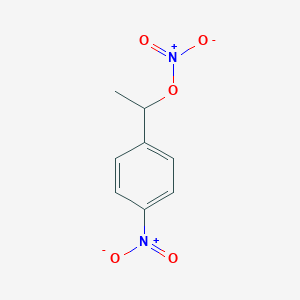
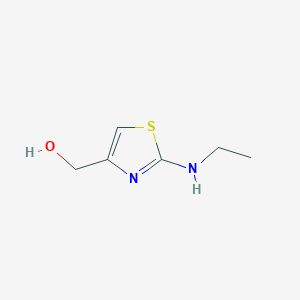
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)